Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide
Description
Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-(trifluoromethyl)phenyl group at the 3-position and a methyl sulfoxide moiety at the 2-position of the adjacent phenyl ring. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common scaffold in medicinal and agrochemical research .
Properties
IUPAC Name |
5-(2-methylsulfinylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S/c1-24(22)13-5-3-2-4-12(13)15-20-14(21-23-15)10-6-8-11(9-7-10)16(17,18)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCGHXAFXWZWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Sulfoxidation: The final step involves the oxidation of the corresponding sulfide to the sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The sulfoxide can be reduced back to the sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
- Oxadiazole vs. Thiazole/Triazine Cores: The target compound’s 1,2,4-oxadiazole ring offers greater metabolic stability compared to thiazole () or triazine () cores, which are prone to enzymatic degradation .
Sulfoxide vs. Sulfonamide/Sulfonyl Groups :
The sulfoxide group in the target compound is less acidic than sulfonamides (e.g., sulfamethoxazole derivatives, ) but more polar than sulfonylureas (e.g., triflusulfuron, ). This may enhance membrane permeability compared to sulfonamides while retaining moderate solubility .Trifluoromethyl Substituent : The -CF₃ group is a common feature across all compared compounds (Table 1). Its presence in the target compound and triflusulfuron () suggests shared resistance to oxidative metabolism, a critical factor in agrochemical persistence .
Biological Activity
Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHFNOS
- Molecular Weight : 368.3 g/mol
- Functional Groups : Contains a trifluoromethyl group, an oxadiazole ring, and a sulfoxide moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. The oxadiazole moiety is known for its role in modulating gene expression and influencing signaling pathways related to cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Rho/MRTF/SRF Pathway :
- Low Cytotoxicity :
Biological Activity Data
The following table summarizes the biological activity data for this compound:
| Biological Activity | Value | Methodology |
|---|---|---|
| IC against Rho/MRTF/SRF | ~180 nM | SRE.L luciferase assay |
| Cell Viability (up to 100 µM) | >95% viability | WST-1 assay |
| Pharmacokinetic Profile | Moderate half-life | Mouse liver microsomes |
Case Studies and Research Findings
- Fibrosis Models :
- Cancer Therapeutics :
- Comparative Studies :
Q & A
Q. Table 1. Oxidation Conditions for Sulfoxide Derivatives
| Reaction Type | Conditions | Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfoxide | 0–5°C, 2–4 hrs | H2O2 (30%)/AcOH | 85–90 | |
| Sulfone | 50–60°C, 6–8 hrs | mCPBA | 70–75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
